molecular formula C12H11ClN2O2 B2805289 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 926257-72-9

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2805289
CAS No.: 926257-72-9
M. Wt: 250.68
InChI Key: JDRIGXMTCWAPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, attached to a benzoic acid moiety. It is used in various research applications, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

The primary targets of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are currently unknown. This compound is a specialty product for proteomics research

Biochemical Pathways

As a specialty product for proteomics research

Pharmacokinetics

The compound has a molecular weight of 250.68 , which could influence its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzoic acid derivatives under specific conditions . One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interactions with biological targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIGXMTCWAPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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